7-Chloroperfluoroheptanoyl fluoride
Overview
Description
7-Chloroperfluoroheptanoyl fluoride is a synthetic compound belonging to the class of perfluoroalkyl compounds. It is characterized by its molecular formula C7ClF13O and a molecular weight of 382.51 g/mol . This compound is notable for its high thermal and chemical stability, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloroperfluoroheptanoyl fluoride can be synthesized through multiple routes. One common method involves the reaction of heptanoic acid with cobalt (III) fluoride at a temperature of 150°C .
Industrial Production Methods: Industrial production of this compound typically employs large-scale electrochemical fluorination processes. These methods ensure high yields and purity of the final product, which is essential for its application in the production of fluoropolymers and surfactants .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroperfluoroheptanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different perfluorinated derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to yield various oxidized products.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed: The major products formed from these reactions include various perfluorinated compounds, which are valuable intermediates in the synthesis of advanced materials .
Scientific Research Applications
7-Chloroperfluoroheptanoyl fluoride has a wide range of applications in scientific research:
Biology: Its derivatives are used in the development of bioactive compounds and as probes in biochemical assays.
Medicine: The compound is explored for its potential in drug delivery systems due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 7-Chloroperfluoroheptanoyl fluoride exerts its effects involves its interaction with various molecular targets. The compound’s high electronegativity and strong carbon-fluorine bonds contribute to its stability and reactivity. It can form strong interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctane Sulfonate (PFOS)
- Perfluorobutanesulfonic Acid (PFBS)
Comparison: 7-Chloroperfluoroheptanoyl fluoride is unique due to its specific chlorine substitution, which imparts distinct chemical properties compared to other perfluorinated compounds. Unlike PFOA and PFOS, which have been restricted due to their bioaccumulative nature, this compound is designed to be less bioaccumulative, making it a safer alternative for various applications .
Properties
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF13O/c8-7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(9)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBFOSAQSKPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371496 | |
Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662-63-5 | |
Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=662-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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